{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine
Description
{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine (CAS: 938306-01-5) is an indole-derived amine with a molecular formula of C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol . Structurally, it features a 1-ethyl-substituted indole core, a 2-thienyl group at position 2 of the indole ring, and a methylamine moiety at position 2. This compound is cataloged under MDL number MFCD09723117 and is commercially available for research purposes .
Properties
IUPAC Name |
(1-ethyl-2-thiophen-2-ylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-17-13-7-4-3-6-11(13)12(10-16)15(17)14-8-5-9-18-14/h3-9H,2,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFSCSAVDKQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The thienyl group can then be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential :
{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to other bioactive compounds suggests it could interact with neurotransmitter systems, making it a candidate for drug formulation targeting conditions such as depression and anxiety.
Case Study Insight :
Research has indicated that indole derivatives can enhance serotonin receptor activity. This makes this compound a subject of interest for developing selective serotonin reuptake inhibitors (SSRIs) or other antidepressants.
Biochemical Research
Receptor Interactions :
The compound serves as a valuable tool in studying receptor interactions and signaling pathways. Its ability to mimic natural ligands allows researchers to explore its effects on various biological processes.
Experimental Applications :
In vitro studies have demonstrated that indole derivatives can modulate G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways. This research aids in understanding complex biological mechanisms and could lead to the discovery of new therapeutic targets.
Organic Synthesis
Synthetic Intermediate :
this compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure facilitates the development of new chemical entities, streamlining synthetic pathways in laboratories.
Synthesis Techniques :
Chemists employ techniques such as palladium-catalyzed coupling reactions to incorporate this compound into larger molecular frameworks, enhancing the diversity of synthesized compounds.
Material Science
Specialized Materials :
The unique properties of this compound make it suitable for creating specialized materials, including polymers and coatings. Its incorporation into materials can enhance performance characteristics such as thermal stability and mechanical strength.
Application Examples :
Research has shown that indole derivatives can improve the conductivity of polymeric materials, making them ideal for electronic applications or sensors.
Analytical Chemistry
Chromatographic Techniques :
The compound can be employed in chromatographic techniques for the separation and analysis of complex mixtures. This application is crucial for quality control in manufacturing processes, ensuring the purity and efficacy of pharmaceutical products.
Methodological Insights :
High-performance liquid chromatography (HPLC) methods utilizing this compound have been developed to detect trace amounts of related compounds in biological samples, aiding pharmacokinetic studies.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Investigating therapeutic effects on neurological disorders | Potential antidepressant formulation |
| Biochemical Research | Studying receptor interactions and signaling pathways | Modulating GPCR activity |
| Organic Synthesis | Serving as an intermediate for synthesizing new organic molecules | Palladium-catalyzed coupling reactions |
| Material Science | Creating specialized materials with enhanced properties | Conductive polymers for electronic applications |
| Analytical Chemistry | Employed in chromatographic techniques for quality control | HPLC methods for detecting trace compounds |
Mechanism of Action
The mechanism of action of {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine and analogous indole-based amines:
Structural and Functional Analysis
Core Modifications: The target compound’s 1-ethyl group distinguishes it from simpler indole derivatives like (2,3-Dihydro-1H-indol-5-ylmethyl)amine, which lacks alkylation at the indole nitrogen . Ethylation likely enhances metabolic stability compared to unsubstituted analogs. The 2-thienyl group introduces aromatic heterocyclic character, similar to 2-(1H-Indol-3-yl)-2-thiophen-2-yl-ethylamine . Thienyl groups are known to modulate electronic properties and binding affinity in receptor-ligand interactions.
Pharmacological Potential: Compounds with oxadiazole-triazole-indole hybrids (e.g., C₂₀H₁₄ClN₇OS₂) exhibit superior antibacterial activity due to their heterocyclic pharmacophores . In contrast, the target compound’s simpler structure may prioritize solubility and synthetic accessibility.
Spectral and Synthetic Comparisons: The NH₂ and NH signals in (2,3-Dihydro-1H-indol-5-ylmethyl)amine’s NMR (2.45 ppm and 5.28 ppm) and IR spectra (3359–3012 cm⁻¹) contrast with the target compound’s methylamine group, which would lack NH vibrations . Synthetic routes for indole-amine derivatives often involve condensation (e.g., cyanogen bromide-mediated cyclization) or alkylation steps , though the target compound’s synthesis remains undocumented.
In contrast, derivatives like 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine are actively marketed for antimicrobial research .
Biological Activity
{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, identified by the CAS number 938306-01-5, features a unique structure combining an indole ring with a thienyl group, positioning it as a significant subject of investigation in medicinal chemistry and pharmacology .
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity. In particular, it has shown effectiveness against various strains of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 0.98 |
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Candida albicans | 7.80 |
| Mycobacterium tuberculosis H37Rv | 10.00 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, displaying significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that several derivatives of indole compounds, including this compound, exhibited IC50 values in the low micromolar range (<10 μM) against rapidly dividing cancer cells such as A549 (lung cancer) .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| MCF7 (Breast Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity suggests a promising role in treating inflammatory diseases.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Mechanism :
The compound likely disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial for the survival of pathogenic bacteria like MRSA .
Anticancer Mechanism :
It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The ability to inhibit key signaling pathways involved in tumorigenesis further supports its potential as an anticancer agent.
Anti-inflammatory Mechanism :
The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .
Case Study 1: Efficacy Against MRSA
A study conducted on the efficacy of this compound against MRSA revealed significant antibacterial activity. The compound was tested against multiple strains, demonstrating lower MIC values compared to traditional antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cytotoxicity, several derivatives including this compound were screened against various cancer cell lines. The results indicated that this compound preferentially inhibited the growth of rapidly dividing cells while sparing normal fibroblasts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
